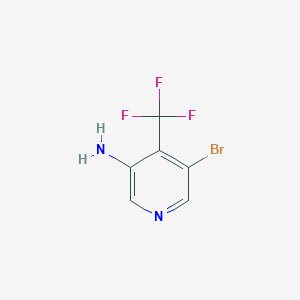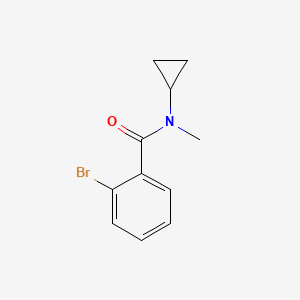
2-bromo-N-cyclopropyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-cyclopropyl-N-methylbenzamide is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropyl and a methyl group, and the benzene ring is substituted with a bromine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-N-methylbenzamide typically involves the bromination of N-cyclopropyl-N-methylbenzamide. One common method is to react N-cyclopropyl-N-methylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yields. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield 2-hydroxy-N-cyclopropyl-N-methylbenzamide.
Oxidation: Oxidation may lead to the formation of 2-bromo-N-cyclopropyl-N-methylbenzoic acid.
Reduction: Reduction can produce 2-bromo-N-cyclopropyl-N-methylbenzylamine.
Hydrolysis: Hydrolysis results in the formation of 2-bromobenzoic acid and N-cyclopropyl-N-methylamine.
Applications De Recherche Scientifique
2-Bromo-N-cyclopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-bromo-N-cyclopropyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-Cyclopropyl-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-N,N-dimethylbenzamide: Contains two methyl groups instead of a cyclopropyl and a methyl group, leading to different chemical behavior.
Uniqueness
2-Bromo-N-cyclopropyl-N-methylbenzamide is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research fields. Its structure allows for specific interactions with molecular targets, which can be exploited in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
2-bromo-N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO/c1-13(8-6-7-8)11(14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
XYODVUCQZHHESG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


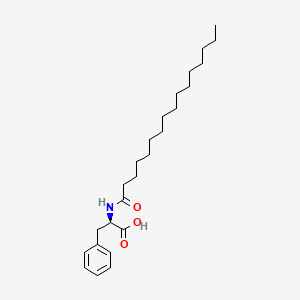
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
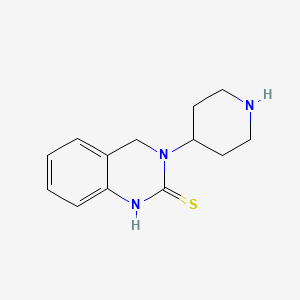
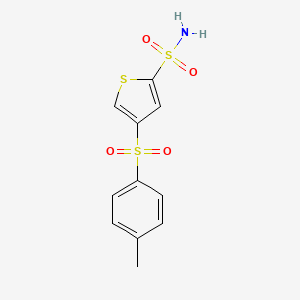
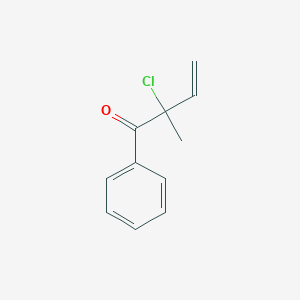
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
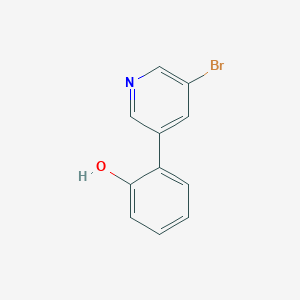
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
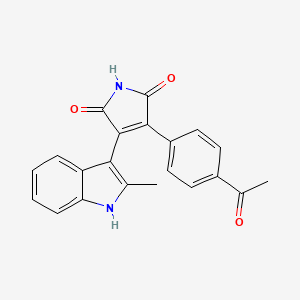


![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
